molecular formula C25H28N6O3 B568873 O-Methyl Ether Olmesartan Acid CAS No. 1039762-40-7

O-Methyl Ether Olmesartan Acid

Número de catálogo: B568873
Número CAS: 1039762-40-7
Peso molecular: 460.538
Clave InChI: GAQUHNKHOZJBIJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

O-Methyl Ether Olmesartan Acid is a derivative and impurity of Olmesartan Acid, which is itself a detritylated derivative of Olmesartan Medoxomil. Olmesartan Medoxomil is an angiotensin II receptor antagonist used primarily for the treatment of hypertension. The molecular formula of this compound is C25H28N6O3, and it has a molecular weight of 460.53 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of O-Methyl Ether Olmesartan Acid involves the methylation of Olmesartan Acid. This process typically requires the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran, with a base such as potassium carbonate or sodium hydride to facilitate the methylation reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Análisis De Reacciones Químicas

Types of Reactions: O-Methyl Ether Olmesartan Acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Aplicaciones Científicas De Investigación

Pharmacological Properties

O-Methyl Ether Olmesartan Acid is synthesized through the methylation of olmesartan, resulting in a compound that retains the pharmacological properties of its parent drug. Research indicates that the introduction of a methyl group does not significantly alter the drug's efficacy in blocking angiotensin II receptors, which is crucial for its antihypertensive action. This property makes this compound a candidate for further investigations into drug formulations that may enhance bioavailability or reduce side effects associated with traditional olmesartan therapy .

Synthesis and Characterization

The synthesis of this compound can be achieved via an efficient method involving the dissolution of olmesartan in methanol, leading to the formation of this methyl ether analogue through an SN1 mechanism. Theoretical calculations have shown that this process is thermodynamically favorable compared to other potential products, such as methyl esters .

Table 1: Synthesis Overview

StepDescription
1Dissolution of olmesartan in methanol
2Formation of this compound via SN1 mechanism
3Characterization using NMR and other spectroscopic methods

Management of Hypertension

This compound can be utilized in the management of hypertension, similar to olmesartan medoxomil. Clinical studies have demonstrated that olmesartan effectively reduces both systolic and diastolic blood pressure in patients with essential hypertension. For instance, a multi-centric study involving over 8,000 patients showed significant reductions in blood pressure after treatment with olmesartan . The potential for this compound to provide similar benefits warrants clinical trials to establish its efficacy and safety profile.

Cardiovascular Protection

ARBs like olmesartan are known to offer cardiovascular protection by improving outcomes related to myocardial infarction and stroke prevention. The renoprotective effects of olmesartan also make it a suitable option for patients with Type 2 diabetes-associated nephropathy . Given that this compound retains the core pharmacological activity, it may similarly contribute to cardiovascular health and renal protection.

Efficacy Comparison with Other ARBs

In comparative studies, olmesartan has shown superior efficacy over other ARBs such as losartan and valsartan in reducing blood pressure levels . Future studies could explore whether this compound exhibits enhanced or comparable efficacy in similar patient populations.

Safety Profile Analysis

The safety profile of olmesartan has been established through various clinical trials, indicating a low incidence of serious adverse events . Investigating the safety profile of this compound will be essential to determine its viability as a therapeutic agent.

Mecanismo De Acción

O-Methyl Ether Olmesartan Acid, like Olmesartan Medoxomil, acts as an angiotensin II receptor antagonist. It selectively binds to the angiotensin II type 1 (AT1) receptor, preventing angiotensin II from exerting its hypertensive effects, which include vasoconstriction, aldosterone secretion, and sodium reabsorption. This leads to reduced blood pressure and improved cardiovascular function .

Comparación Con Compuestos Similares

Uniqueness: O-Methyl Ether Olmesartan Acid is unique due to its specific methylation, which distinguishes it from other derivatives and impurities of Olmesartan Medoxomil. This methylation can influence its pharmacokinetic properties and its role as an impurity standard in analytical methods .

Actividad Biológica

O-Methyl Ether Olmesartan Acid, a methylated derivative of olmesartan, has garnered attention for its potential biological activity, particularly as an angiotensin II receptor blocker (ARB). This article explores its pharmacological properties, synthesis, biological effects, and relevant case studies.

Olmesartan is a well-known ARB used primarily for the treatment of hypertension. The methyl ether form enhances certain pharmacokinetic properties and may offer improved bioactivity. Understanding the biological activity of this compound involves examining its mechanism of action, efficacy, and safety profile.

2. Synthesis of this compound

The synthesis of this compound has been achieved through various methods. A notable approach involves the methylation of olmesartan, which can occur during its dissolution in solvents like methanol. This process generates a highly bioactive methyl ether analogue that retains significant pharmacological activity .

Table 1: Comparison of Synthesis Methods

MethodDescriptionYield (%)
Direct MethylationMethylation in situ during dissolutionHigh
Chemical ModificationUse of reagents to methylate olmesartanModerate
Enzymatic MethylationUtilization of methyl transferasesVariable

This compound functions primarily as an antagonist of the angiotensin II type 1 receptor (AT1R). This action leads to vasodilation and decreased blood pressure. Studies have shown that the methylated form exhibits similar potency to olmesartan, suggesting that metabolic transformations in vivo may not significantly alter its bioactivity .

3.1 Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution characteristics. In a study involving Wistar rats, the compound demonstrated enhanced oral bioavailability compared to traditional formulations .

Table 2: Pharmacokinetic Parameters

ParameterThis compoundOlmesartan
Cmax (ng/ml)1370 ± 4181439 ± 455
AUC0-t (ng.h/ml)97144 ± 304810175 ± 3095
tmax (h)2.75 (1.00 - 4.67)2.25 (1.25 - 4.33)
t1/2 (h)Not specifiedNot specified

4. Efficacy Studies

Recent clinical studies have evaluated the efficacy of this compound in various populations, particularly those with hypertension and cardiovascular risks.

4.1 Case Study: Anti-Inflammatory Effects

In a multicenter study assessing the anti-inflammatory effects of this compound combined with pravastatin, significant reductions in inflammatory markers such as high-sensitivity C-reactive protein (hsCRP) were observed .

Results:

  • hsCRP reduction: −21.1% (P < 0.02)
  • Tumor necrosis factor-α reduction: −13.6% (P < 0.01)
  • Interleukin-6 reduction: −18.0% (P < 0.01)

These findings suggest that this compound may not only lower blood pressure but also mitigate inflammatory responses associated with hypertension.

5. Safety Profile

The safety profile of this compound has been evaluated through various toxicity studies in animal models. The compound was found to be non-toxic at therapeutic doses, with no significant adverse effects observed during a 28-day sub-chronic toxicity study in Wistar rats .

6. Conclusion

This compound presents a promising avenue for hypertension treatment due to its potent biological activity and favorable pharmacokinetic properties. Its ability to function effectively as an AT1R antagonist while potentially offering additional anti-inflammatory benefits makes it a valuable candidate for further research.

7. Future Directions

Future research should focus on:

  • Long-term clinical trials to establish comprehensive efficacy and safety profiles.
  • Investigating potential applications in other cardiovascular conditions.
  • Exploring the molecular mechanisms underlying its pharmacological effects.

Propiedades

IUPAC Name

5-(2-methoxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O3/c1-5-8-20-26-22(25(2,3)34-4)21(24(32)33)31(20)15-16-11-13-17(14-12-16)18-9-6-7-10-19(18)23-27-29-30-28-23/h6-7,9-14H,5,8,15H2,1-4H3,(H,32,33)(H,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQUHNKHOZJBIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.